REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([NH2:15])=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.P(Cl)(Cl)([Cl:18])=[O:17].[ClH:21].[C:22]1([CH3:28])[CH:27]=[CH:26]C=[CH:24][CH:23]=1>>[ClH:18].[Cl:21][CH2:24][CH2:23][C:22]1[C:28](=[O:17])[N:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[C:10]2=[N:15][C:27]=1[CH3:26] |f:4.5|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC=CC1)N
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Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
3-acetyldihydrofuran-2(3H)-2
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 95° C.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 6 hrs
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
A solid crystallized out which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCC1=C(N=C2N(C1=O)C=CC=C2O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |